3-Hydroxypregn-16-en-20-one

Catalog No.
S656026
CAS No.
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxypregn-16-en-20-one

Product Name

3-Hydroxypregn-16-en-20-one

IUPAC Name

1-[(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3/t14?,15?,16-,18-,19-,20-,21+/m0/s1

InChI Key

SFXPZLCQRZASKK-BEJJEYDUSA-N

Synonyms

16-pregnenolone, 16-pregnolone, 16-pregnolone, (3alpha,5alpha)-isomer, 16-pregnolone, (3alpha,5beta)-isomer, 3 beta-hydroxy-5 alpha-pregn-16-en-20-one

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C

3-Hydroxypregn-16-en-20-one, also known as 3beta-hydroxy-5alpha-pregn-16-en-20-one or allopregnanolone, is a steroid compound classified as a 20-oxosteroid. It has the molecular formula C21H32O2C_{21}H_{32}O_{2} and a molecular weight of approximately 316.4776 g/mol. This compound features a hydroxyl group at the C3 position and a ketone at the C20 position, which are characteristic of its steroid structure. It is primarily synthesized in the adrenal glands and plays a significant role in various biological processes, including neurosteroid activity and modulation of neurotransmitter systems .

, including:

  • Oxidation: This reaction can convert the compound into other steroid derivatives using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield more saturated steroid derivatives, typically using sodium borohydride or lithium aluminum hydride under anhydrous conditions.
  • Substitution: The introduction of different functional groups can modify its biological activity, depending on the reagents used .

These reactions are essential for creating derivatives that may exhibit varied biological properties.

3-Hydroxypregn-16-en-20-one exhibits significant biological activity, particularly in the central nervous system. It acts as a positive allosteric modulator of gamma-aminobutyric acid receptors and has been shown to influence various cellular processes:

  • Cell Signaling: It affects cell signaling pathways, potentially impacting gene expression and cellular metabolism.
  • Metabolic Pathways: The compound is involved in lipid metabolism and can influence lipid peroxidation processes .
  • Neurosteroid Effects: As a neuroactive steroid, it modulates neurotransmission and may have anxiolytic effects .

The synthesis of 3-Hydroxypregn-16-en-20-one can be achieved through several methods:

  • From Pregnenolone: Pregnenolone can be converted to 3-Hydroxypregn-16-en-20-one via enzymatic pathways involving hydroxysteroid dehydrogenase enzymes.
  • Chemical Synthesis: Various synthetic routes exist that involve starting materials like cholesterol or other steroids, followed by oxidation and reduction steps to achieve the desired compound structure .

3-Hydroxypregn-16-en-20-one has several applications in both research and therapeutic contexts:

  • Neuroscience Research: Due to its role as a neurosteroid, it is studied for its potential effects on mood disorders and neurodegenerative diseases.
  • Pharmaceutical Development: It may serve as a lead compound for developing new medications targeting anxiety and depression.
  • Endocrinology: Its role in steroidogenesis makes it relevant for studies on hormonal regulation and endocrine disorders .

Several compounds share structural similarities with 3-Hydroxypregn-16-en-20-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
PregnenoloneHydroxyl group at C3; double bond at C5Precursor to many steroids; less potent than 3-Hydroxypregn-16-en-20-one
ProgesteroneHydroxyl group at C3; ketone at C20Major progestogen; involved in reproductive functions
DehydroepiandrosteroneDouble bond between C5 and C6; ketone at C17Precursor to testosterone and estradiol
AllopregnanoloneIdentical structure; often used interchangeablyKnown for neuroactive properties; distinct from traditional steroids

The uniqueness of 3-Hydroxypregn-16-en-20-one lies in its specific biological activities related to neurosteroid function, making it an important candidate for further research into neurological health and disease management.

XLogP3

4.7

Wikipedia

3-Hydroxypregn-16-en-20-one

Dates

Modify: 2023-07-20

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